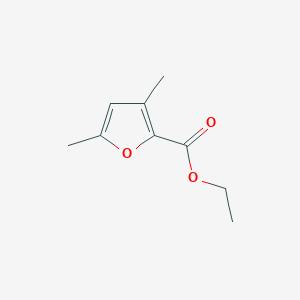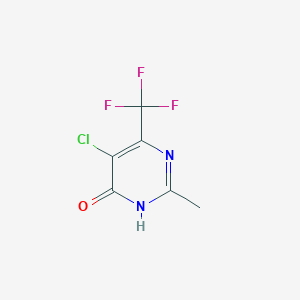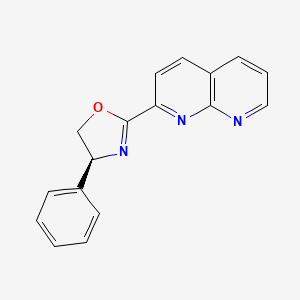
4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N,N-bis(2-hydroxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a synthetic compound that belongs to the class of pyrazoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N,N-bis(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-chlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazoline ring. This intermediate is then reacted with N,N-bis(2-hydroxyethyl)benzenesulfonamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification processes to ensure the high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N,N-bis(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but often involve the use of solvents, controlled temperatures, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has shown potential as an antimicrobial and antiproliferative agent, making it a candidate for further studies in drug development.
Medicine: The compound’s biological activities suggest potential therapeutic applications, particularly in the treatment of infections and cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazoline derivatives and sulfonamide-containing compounds. Examples include:
- 4-(3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 4-(3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
The presence of the 4-chlorophenyl group further enhances its chemical reactivity and biological properties .
Eigenschaften
Molekularformel |
C19H22ClN3O4S |
|---|---|
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H22ClN3O4S/c20-16-3-1-15(2-4-16)19-9-10-23(21-19)17-5-7-18(8-6-17)28(26,27)22(11-13-24)12-14-25/h1-8,24-25H,9-14H2 |
InChI-Schlüssel |
MFSDVTHDZNQWBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



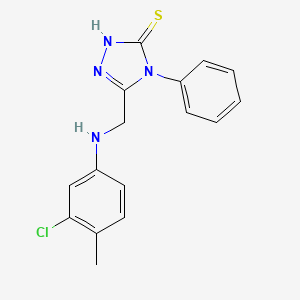
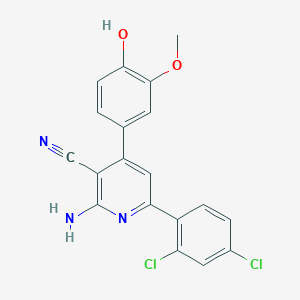
![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)
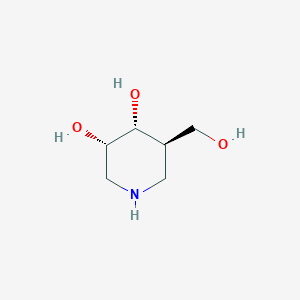
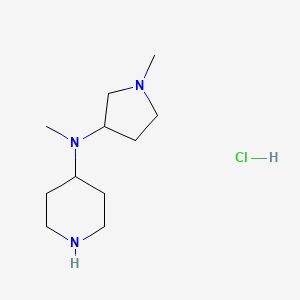
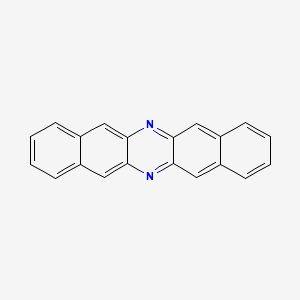

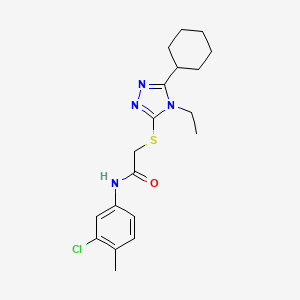
![4,5'-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B11772844.png)
